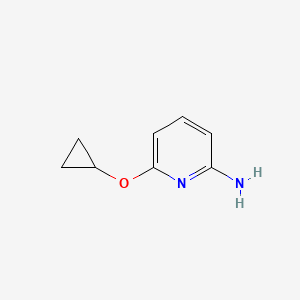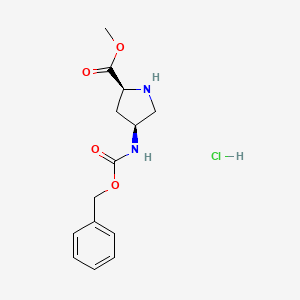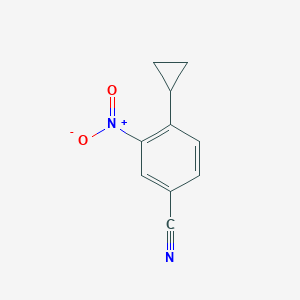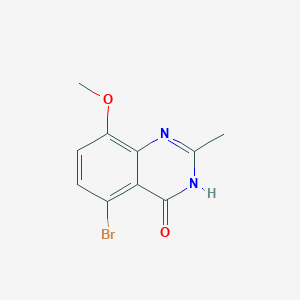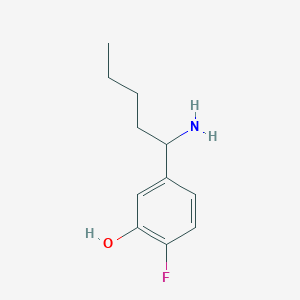
5-(1-Aminopentyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopentyl)-2-fluorophenol is an organic compound that features a fluorine atom attached to a phenol ring, with an aminopentyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopentyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 1-bromopentane.
Formation of Intermediate: The first step involves the alkylation of 2-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(1-Bromopentyl)-2-fluorophenol.
Amination: The intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopentyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride are employed.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
5-(1-Aminopentyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Aminopentyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-Aminopentyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a fluorine atom.
5-(1-Aminopentyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(1-Aminopentyl)-2-bromophenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
5-(1-Aminopentyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-(1-aminopentyl)-2-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-4-10(13)8-5-6-9(12)11(14)7-8/h5-7,10,14H,2-4,13H2,1H3 |
InChI Key |
ZMOZBTQGIYEXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


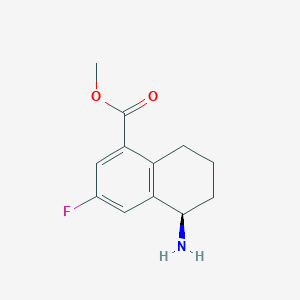
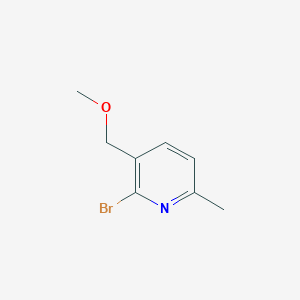
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)

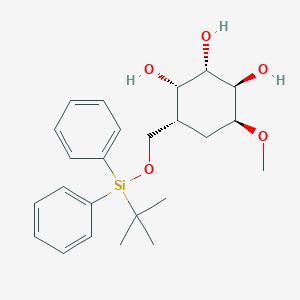
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
